
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzenesulfonamides and indoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the benzenesulfonyl group and methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamides: Compounds with similar sulfonamide groups, known for their antibacterial properties.
Indoles: Compounds with an indole core, widely studied for their diverse biological activities.
Uniqueness: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzenesulfonyl substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
185146-15-0 |
|---|---|
Molekularformel |
C23H21NO4S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C23H21NO4S/c1-16-21-14-13-19(28-3)15-22(21)24(29(25,26)20-7-5-4-6-8-20)23(16)17-9-11-18(27-2)12-10-17/h4-15H,1-3H3 |
InChI-Schlüssel |
CSMDSDOUFKLCHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


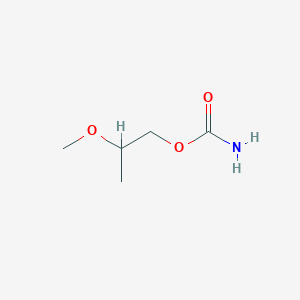
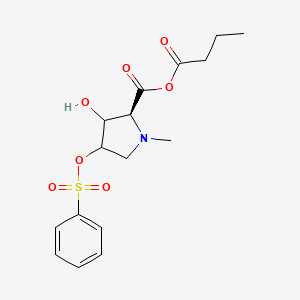
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)


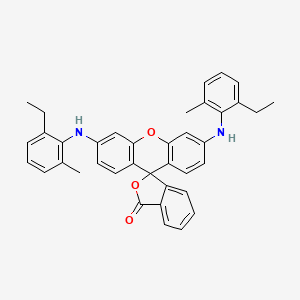
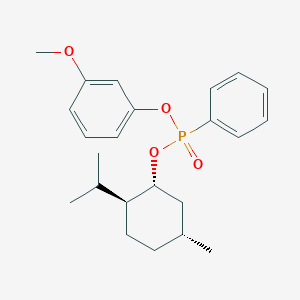
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)

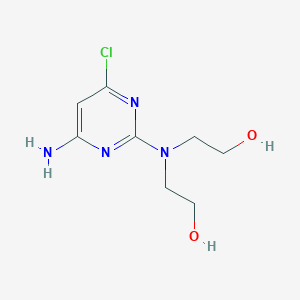

![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
